![molecular formula C16H17NO4 B5783702 2-[(6-oxo-6,7,8,9,10,11-hexahydrocyclohepta[c]chromen-3-yl)oxy]acetamide](/img/structure/B5783702.png)
2-[(6-oxo-6,7,8,9,10,11-hexahydrocyclohepta[c]chromen-3-yl)oxy]acetamide
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Overview
Description
2-[(6-oxo-6,7,8,9,10,11-hexahydrocyclohepta[c]chromen-3-yl)oxy]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-[(6-oxo-6,7,8,9,10,11-hexahydrocyclohepta[c]chromen-3-yl)oxy]acetamide involves the inhibition of various enzymes and proteins involved in cellular processes such as DNA replication, cell division, and protein synthesis. It has been shown to selectively target cancer cells, inducing apoptosis and inhibiting tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of cell cycle arrest, and modulation of immune response. It has also been shown to have low toxicity and high selectivity towards cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[(6-oxo-6,7,8,9,10,11-hexahydrocyclohepta[c]chromen-3-yl)oxy]acetamide in lab experiments include its high potency, low toxicity, and selectivity towards cancer cells. However, its limitations include its low solubility in water and the need for further optimization of its pharmacokinetic properties.
Future Directions
There are several future directions for the research and development of 2-[(6-oxo-6,7,8,9,10,11-hexahydrocyclohepta[c]chromen-3-yl)oxy]acetamide, including the optimization of its pharmacokinetic properties, the development of novel drug delivery systems, and the exploration of its potential applications in other fields such as agriculture and food science. Additionally, further studies are needed to elucidate its mechanism of action and to identify potential drug targets.
Synthesis Methods
The synthesis of 2-[(6-oxo-6,7,8,9,10,11-hexahydrocyclohepta[c]chromen-3-yl)oxy]acetamide involves the reaction of 4-hydroxycoumarin and 2-bromoacetyl bromide in the presence of triethylamine and chloroform. The resulting product is then purified using column chromatography to obtain the desired compound.
Scientific Research Applications
2-[(6-oxo-6,7,8,9,10,11-hexahydrocyclohepta[c]chromen-3-yl)oxy]acetamide has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit anticancer, antifungal, antiviral, and antibacterial properties, making it a promising candidate for the development of novel therapeutic agents.
properties
IUPAC Name |
2-[(6-oxo-8,9,10,11-tetrahydro-7H-cyclohepta[c]chromen-3-yl)oxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c17-15(18)9-20-10-6-7-12-11-4-2-1-3-5-13(11)16(19)21-14(12)8-10/h6-8H,1-5,9H2,(H2,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVPYWZYYDVFFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)C(=O)OC3=C2C=CC(=C3)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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